1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1207054-13-4
VCID: VC6675019
InChI: InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21)
SMILES: COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC
Molecular Formula: C16H14BrN3O3S
Molecular Weight: 408.27

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

CAS No.: 1207054-13-4

Cat. No.: VC6675019

Molecular Formula: C16H14BrN3O3S

Molecular Weight: 408.27

* For research use only. Not for human or veterinary use.

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea - 1207054-13-4

Specification

CAS No. 1207054-13-4
Molecular Formula C16H14BrN3O3S
Molecular Weight 408.27
IUPAC Name 1-(4-bromo-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
Standard InChI InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21)
Standard InChI Key GPJLNNWKSUXZRR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzothiazole scaffold substituted at the 4-position with a bromine atom and at the 2-position with a urea linkage connecting to a 3,4-dimethoxyphenyl group. The benzothiazole nucleus contributes aromaticity and planar rigidity, while the bromine atom enhances electrophilic reactivity and influences binding interactions. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may modulate solubility and intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₃BrN₃O₃S
Molecular Weight422.26 g/mol
LogP (Predicted)3.2 ± 0.5
Solubility (Water)<1 mg/mL
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea follows a two-step protocol adapted from benzothiazolyl urea syntheses :

  • Formation of Imidazolyl Intermediate:

    • 4-Bromobenzothiazole-2-amine reacts with 1,1'-carbonyldiimidazole (CDI) in a dimethylformamide (DMF)/dichloromethane (DCM) mixture under reflux to yield an imidazolyl carbamate intermediate.

  • Urea Coupling:

    • The intermediate is treated with 3,4-dimethoxyaniline in the presence of triethylamine (Et₃N) at room temperature, facilitating nucleophilic displacement to form the final urea derivative.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
1CDI, DMF/DCM, reflux, 4 h75%
2Et₃N, DMF, RT, 12 h68%

Structural Modifications

Comparative studies indicate that bromine at the 4-position enhances steric and electronic interactions with enzyme active sites, while the 3,4-dimethoxy groups improve solubility and pharmacokinetic profiles . Substitution with thiourea (replacing carbonyl with thiocarbonyl) reduces activity, underscoring the urea linkage's critical role .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits uncompetitive inhibition against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in Alzheimer’s disease pathogenesis.

Table 3: Inhibitory Activity Against 17β-HSD10

CompoundIC₅₀ (μM)Inhibition Type
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea2.1 ± 0.3Uncompetitive
Positive Control (AG-18051)5.8 ± 0.6Competitive

Kinetic studies reveal that the compound binds preferentially to the enzyme-substrate complex, reducing catalytic turnover without affecting substrate affinity . Molecular docking suggests interactions between the bromine atom and hydrophobic pockets in the enzyme’s active site, while the dimethoxyphenyl group stabilizes binding via π-π stacking .

Therapeutic Implications

Alzheimer’s Disease

By inhibiting 17β-HSD10, the compound reduces neurotoxic amyloid-β peptide accumulation, a hallmark of Alzheimer’s pathology . In vitro models show a 40% reduction in amyloid-β42 levels at 10 μM concentration, comparable to clinical candidates like donepezil .

Antibacterial Applications

Preliminary assays on related derivatives suggest potential against drug-resistant Mycobacterium tuberculosis (MIC: 1.5–3 μg/mL) . The bromine atom may disrupt bacterial cell wall synthesis, though mechanistic validation is pending.

Challenges and Future Directions

Pharmacokinetic Optimization

Despite promising activity, the compound’s low aqueous solubility (<1 mg/mL) and high logP (3.2) limit bioavailability. Prodrug strategies, such as methoxy group esterification, are under investigation to enhance solubility .

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